molecular formula C13H16N2O3S B2696489 2-methoxy-N-(morpholine-4-carbothioyl)benzamide CAS No. 328021-47-2

2-methoxy-N-(morpholine-4-carbothioyl)benzamide

Cat. No.: B2696489
CAS No.: 328021-47-2
M. Wt: 280.34
InChI Key: IEDMNYDCGRVLLO-UHFFFAOYSA-N
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Description

2-methoxy-N-(morpholine-4-carbothioyl)benzamide is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group, a morpholine ring, and a carbonothioyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide typically involves the reaction of 2-methoxybenzoic acid with morpholine and carbon disulfide under specific conditions. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the carbonothioyl group. The reaction mixture is then heated to promote the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-(morpholine-4-carbothioyl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers .

Scientific Research Applications

2-methoxy-N-(morpholine-4-carbothioyl)benzamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-methoxy-N-(morpholine-4-carbothioyl)benzamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of enzymes such as monoacylglycerol lipase and fatty acid amide hydrolase. These enzymes play a role in the degradation of endocannabinoids, which are involved in various physiological processes such as pain modulation and neuroprotection .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-methoxy-N-(morpholine-4-carbothioyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the morpholine ring and carbonothioyl group makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-methoxy-N-(morpholine-4-carbothioyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O3S/c1-17-11-5-3-2-4-10(11)12(16)14-13(19)15-6-8-18-9-7-15/h2-5H,6-9H2,1H3,(H,14,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEDMNYDCGRVLLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(=S)N2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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